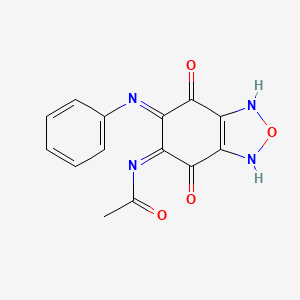![molecular formula C18H15N3O3 B5910357 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as ENQ, is a synthetic compound that has gained attention due to its potential applications in scientific research. ENQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2 activity, this compound disrupts cell signaling pathways, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the expression of genes involved in cell cycle progression, leading to cell cycle arrest. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, this compound has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its safety and efficacy in animal models are not well-established.
Orientations Futures
There are several future directions for research on 3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of this compound in combination with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further research is needed to establish the safety and efficacy of this compound in animal models, which could pave the way for clinical trials in humans.
Méthodes De Synthèse
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by a condensation reaction with 2-amino-4-ethylquinazoline. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield this compound.
Applications De Recherche Scientifique
3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit anticancer, antiviral, and antifungal activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV), indicating its potential as an antiviral agent. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
3-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-20-17(19-16-9-4-3-8-15(16)18(20)22)11-10-13-6-5-7-14(12-13)21(23)24/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCAFJCYDWFGG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)


![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)


![1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)
